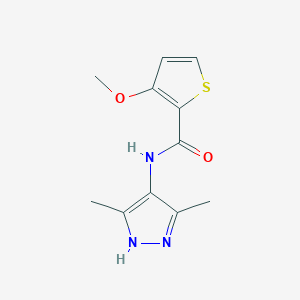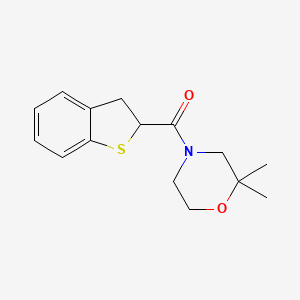
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide, also known as DMPT, is a synthetic organic compound that has gained significant attention from the scientific community due to its potential applications in various fields. DMPT is a heterocyclic compound that belongs to the class of pyrazole derivatives, which have been extensively studied for their biological activities.
Wirkmechanismus
The exact mechanism of action of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide is not fully understood. However, it has been proposed that N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide exerts its biological activities by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide has been shown to inhibit the activation of NF-κB, which plays a crucial role in the regulation of inflammatory responses. N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide has also been found to modulate the MAPK pathway, which is involved in the regulation of cell proliferation, differentiation, and apoptosis. Furthermore, N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide has been shown to inhibit the activation of the PI3K/Akt pathway, which is involved in the regulation of various cellular processes, including cell survival, growth, and metabolism.
Biochemical and Physiological Effects:
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide has been found to exhibit various biochemical and physiological effects. N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide has also been found to scavenge free radicals and protect cells from oxidative stress. In addition, N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide has been shown to exhibit antimicrobial activity against various bacterial and fungal strains. Furthermore, N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide has several advantages for lab experiments. N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide is relatively easy to synthesize and can be obtained in good yield. N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide has some limitations for lab experiments. N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide is relatively insoluble in water, which can limit its use in aqueous-based assays. N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide also has limited solubility in organic solvents, which can limit its use in some organic-based assays.
Zukünftige Richtungen
There are several future directions for the research on N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide. One potential direction is to investigate the potential of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide as a therapeutic agent for various inflammatory and oxidative stress-related diseases, such as arthritis, neurodegenerative diseases, and cardiovascular diseases. Another potential direction is to explore the use of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide as a natural preservative in the food and cosmetic industries. Furthermore, the potential of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide as a lead compound for the development of new antimicrobial and anticancer agents can also be explored.
Synthesemethoden
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide can be synthesized by the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with 3-methoxythiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an acylation mechanism, resulting in the formation of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide as a white to off-white crystalline solid in good yield.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide has also been found to scavenge free radicals and protect cells from oxidative stress. In addition, N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide has shown promising antimicrobial activity against various bacterial and fungal strains. Furthermore, N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-6-9(7(2)14-13-6)12-11(15)10-8(16-3)4-5-17-10/h4-5H,1-3H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVIVSPFFZJRSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)NC(=O)C2=C(C=CS2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[[Butyl(methyl)sulfamoyl]amino]quinoline](/img/structure/B7553626.png)
![4-[[2-[(4-Methylpyrazol-1-yl)methyl]pyrrolidin-1-yl]methyl]-2-pyrimidin-2-yl-1,3-thiazole](/img/structure/B7553634.png)
![(1-Methylpyrrolidin-2-yl)-[3-(2-propan-2-ylimidazol-1-yl)piperidin-1-yl]methanone](/img/structure/B7553638.png)
![1-(Azetidin-1-yl)-2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B7553646.png)
![1-[4-(1,1-Dioxothiolan-3-yl)piperazin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one](/img/structure/B7553652.png)
![Cyclopentyl-[4-(piperidine-1-carbonyl)-1,3-thiazolidin-3-yl]methanone](/img/structure/B7553662.png)
![(8-Methyl-2-azaspiro[4.5]decan-2-yl)-[3-(methylsulfonylmethyl)phenyl]methanone](/img/structure/B7553663.png)

![2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone](/img/structure/B7553672.png)
![3-[2-(3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B7553675.png)
![1-[(1-Benzylimidazol-2-yl)methyl]-2-(1,2,4-triazol-1-ylmethyl)piperidine](/img/structure/B7553684.png)
![[3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7553691.png)
![methyl N-[2-[ethyl-[2-(methylamino)-2-oxoethyl]amino]-2-oxoethyl]-N-methylcarbamate](/img/structure/B7553711.png)